
(R)-N-((S)-1-(2-(Di-p-tolylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-((S)-1-(2-(Di-p-tolylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features multiple functional groups, including phosphanyl and sulfinamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(2-(Di-p-tolylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The process may start with the preparation of the phosphanyl and sulfinamide precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include organophosphorus compounds, sulfinamides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl groups would yield phosphine oxides, while reduction of the sulfinamide group would produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In the industrial sector, this compound might find applications in the development of advanced materials or as a catalyst in various chemical processes.
作用機序
The mechanism by which ®-N-((S)-1-(2-(Di-p-tolylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects would depend on its specific application. For example, as a ligand, it might coordinate with metal ions to form stable complexes, influencing the reactivity and properties of the metal center.
類似化合物との比較
Similar Compounds
- ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-1-(2-(Di-p-tolylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfonamide
Uniqueness
The uniqueness of ®-N-((S)-1-(2-(Di-p-tolylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which can impart distinct reactivity and binding properties compared to similar compounds.
特性
分子式 |
C38H41NOP2S |
|---|---|
分子量 |
621.8 g/mol |
IUPAC名 |
N-[(1S)-1-[2-bis(4-methylphenyl)phosphanylphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H41NOP2S/c1-29-20-24-33(25-21-29)42(34-26-22-30(2)23-27-34)37-19-13-12-18-35(37)36(39-43(40)38(3,4)5)28-41(31-14-8-6-9-15-31)32-16-10-7-11-17-32/h6-27,36,39H,28H2,1-5H3/t36-,43?/m1/s1 |
InChIキー |
UDRXHOZRPOSOBR-NQCHACCESA-N |
異性体SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3[C@@H](CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C |
正規SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3C(CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


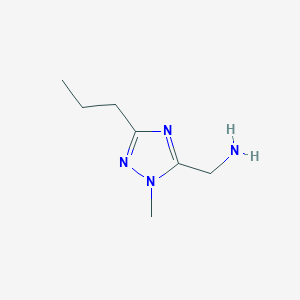
![nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B13644947.png)
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide](/img/structure/B13644950.png)
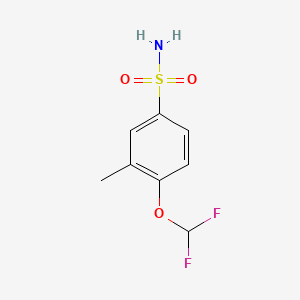
![tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13644967.png)


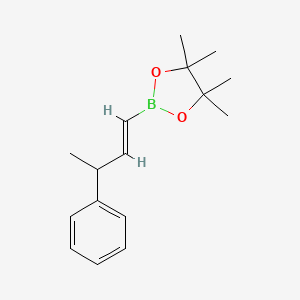


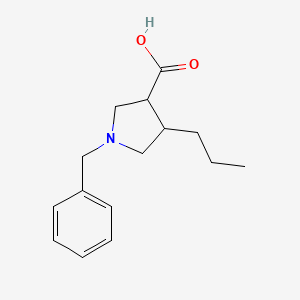
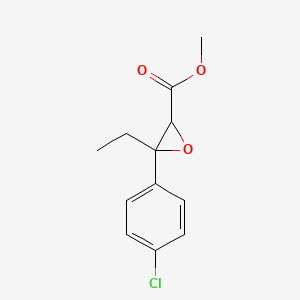
![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)

